6-Bromo-2-(2,4-dinitrophenoxy)benzo[de]isoquinoline-1,3-dione
Description
6-Bromo-2-(2,4-dinitrophenoxy)benzo[de]isoquinoline-1,3-dione is a complex organic compound belonging to the benzo[de]isoquinoline-1,3-dione family This compound is characterized by the presence of a bromine atom, a dinitrophenoxy group, and a benzo[de]isoquinoline-1,3-dione core
Properties
IUPAC Name |
6-bromo-2-(2,4-dinitrophenoxy)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8BrN3O7/c19-13-6-5-12-16-10(13)2-1-3-11(16)17(23)20(18(12)24)29-15-7-4-9(21(25)26)8-14(15)22(27)28/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHLSQGRPUSJTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N(C3=O)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8BrN3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(2,4-dinitrophenoxy)benzo[de]isoquinoline-1,3-dione typically involves multiple steps. One common method starts with the bromination of benzo[de]isoquinoline-1,3-dione to introduce the bromine atom at the 6-position. This is followed by the nucleophilic substitution reaction with 2,4-dinitrophenol to attach the dinitrophenoxy group. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The final product is purified through recrystallization or chromatographic techniques to ensure its suitability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(2,4-dinitrophenoxy)benzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can react with the bromine atom under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups yields amino derivatives, while substitution reactions can produce a variety of functionalized benzo[de]isoquinoline-1,3-dione compounds .
Scientific Research Applications
6-Bromo-2-(2,4-dinitrophenoxy)benzo[de]isoquinoline-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential as fluorescent probes and chemosensors.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific biological pathways.
Industry: It is used in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(2,4-dinitrophenoxy)benzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets. The compound can act as a chemosensor by binding to metal ions or anions, leading to changes in its fluorescence properties. This interaction is often mediated through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-butyl-1H-benzo[de]isoquinoline-1,3-dione
- 6-Bromo-2-(2-ethylhexyl)-1H-benzo[de]isoquinoline-1,3-dione
- 6-Bromo-2-(2-morpholinoethyl)-1H-benzo[de]isoquinoline-1,3-dione
Uniqueness
6-Bromo-2-(2,4-dinitrophenoxy)benzo[de]isoquinoline-1,3-dione is unique due to the presence of the dinitrophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with molecular targets, such as in the design of selective chemosensors and fluorescent probes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
